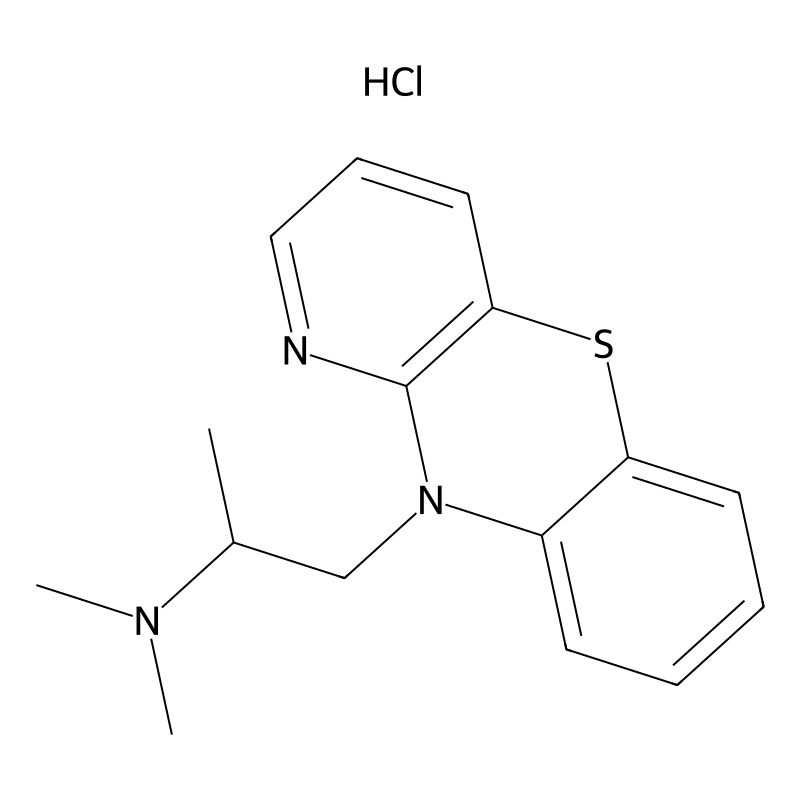

Isothipendyl hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analytical Chemistry

IPH's electrochemical properties make it useful for developing analytical methods. Researchers have explored its behavior at electrodes modified with carbon nanotubes to create sensors for IPH detection. This research () demonstrates how IPH interacts with the electrode surface, allowing for its detection in solution at low concentrations.

Protein-Drug Interactions

Understanding how drugs interact with proteins in the body is crucial for pharmacology. Studies investigate how IPH binds to bovine serum albumin (BSA), a major transport protein in blood. By employing fluorescence spectroscopy, researchers () evaluated the binding strength and the forces involved in the interaction between IPH and BSA. This knowledge can help predict how IPH might compete with other drugs for binding sites on proteins, potentially affecting their transport and efficacy.

Isothipendyl hydrochloride is a chemical compound classified as a first-generation antihistamine and anticholinergic agent. Its primary use is as an antipruritic, providing relief from itching caused by various conditions, including insect bites and allergic reactions. The compound has the chemical formula and a molecular weight of approximately 321.87 g/mol. Isothipendyl acts by selectively antagonizing the histamine H1 receptor, thereby inhibiting the effects of endogenous histamine, which is responsible for allergic symptoms .

Isothipendyl acts through two main mechanisms []:

- Histamine H1 antagonism: It competitively binds to histamine H1 receptors, blocking the action of histamine, a chemical involved in the allergic response and itching sensation [].

- Anticholinergic effect: It also has some anticholinergic activity, meaning it can block the action of acetylcholine, another neurotransmitter []. This effect contributes to its antipruritic action but can also cause side effects like drowsiness [].

The biological activity of isothipendyl hydrochloride is primarily attributed to its role as a selective antagonist of the histamine H1 receptor. This action leads to:

- Antihistaminic Effects: It effectively alleviates symptoms associated with allergic reactions, such as itching and redness.

- Anticholinergic Effects: Isothipendyl also exhibits anticholinergic properties, which can result in sedation and dry mouth as side effects.

- Sedative Properties: Due to its anticholinergic activity, it may cause drowsiness, making it less favorable for first-line treatment of allergies compared to newer antihistamines .

Isothipendyl hydrochloride can be synthesized through several methods:

- Condensation Reactions: The synthesis often involves the condensation of an appropriate thiazine derivative with a substituted amine.

- Cyclization: The formation of the thiazine ring may occur through cyclization reactions involving sulfur and nitrogen sources.

- Quaternization: To obtain the hydrochloride salt form, isothipendyl can be treated with hydrochloric acid or another source of chloride ions.

These methods allow for variations in substituents that can tailor the compound's pharmacological properties .

Isothipendyl hydrochloride is primarily used in dermatology and allergy treatments due to its antipruritic effects. Specific applications include:

- Topical Treatments: It is often formulated in creams or ointments for localized relief from itching caused by insect bites or allergic skin reactions.

- Research: The compound serves as a reference standard in pharmacological studies investigating antihistaminic and anticholinergic activities.

Despite its efficacy, its use has declined due to the sedative side effects associated with first-generation antihistamines .

Isothipendyl hydrochloride may interact with various biological systems:

- Histamine Receptors: As a selective antagonist of histamine H1 receptors, it competes with histamine for binding sites, effectively blocking histamine's action.

- Cholinergic Pathways: Its anticholinergic properties may interfere with acetylcholine signaling, potentially leading to side effects like dry mouth and sedation.

- Drug Interactions: Caution is advised when co-administering with other central nervous system depressants due to the potential for enhanced sedative effects .

Isothipendyl hydrochloride shares structural and functional similarities with several other compounds in the antihistamine category. Below are some comparable compounds:

| Compound Name | Class | Unique Features |

|---|---|---|

| Diphenhydramine | First-generation | Strong sedative effects; widely used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |

Uniqueness of Isothipendyl Hydrochloride

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

1225-60-1

Wikipedia

Dates

Spectrophotometric studies on the investigation of chromium in environmental samples

M B Melwanki, Jaldappa SeetharamappaPMID: 14723280 DOI:

Abstract

Isothipendyl hydrochloride is proposed as a sensitive and selective reagent for the rapid spectrophotometric determination of chromium(VI). The reagent instantaneously gives a red coloured species on reaction with chromium(VI) in phosphoric acid medium which exhibits maximum absorbance at 510 nm with Sandell's sensitivity of 2.28 ng cm(-2). Beer's law is valid over the concentraction range of 0.1-1.9 mg/l with an optimum concentration range of 0.2-1.7 mg/l. The method has been successfully applied to the analysis of chromium in environmental samples.Contact photoallergy to isothipendyl chlorhydrate

N Bibas, V Sartor, C Bulai Livideanu, H Bagheri, J Nougué, F Giordano-Labadie, A Maza, C Paul, N Chouini-Lalanne, M-C MargueryPMID: 22677929 DOI: 10.1159/000338024

Abstract

Isothipendyl chlorhydrate is an azaphenothiazine, an active ingredient of an antipruriginous gel, Apaisyl gel® (Merck Médication Familiale, Dijon, France). Although Apaisyl gel is registered and used worldwide, we present the first case of contact photoallergy to isothipendyl chlorhydrate to our knowledge. The diagnosis suspected on the basis of a positive UVA photopatch test to chlorpromazine was confirmed by a strongly positive UVA Apaisyl gel photopatch test and our photophysical studies. This case confirms the need to keep the phenothiazines in the photopatch test standard series as a diagnostic marker of phenothiazine photoallergy.[Experience in the use of Andantol jelly in the field of otorhinolaryngology]

R OSAWA, M NAKAMURAPMID: 14482447 DOI:

Abstract

[The clinical effect of Andantol jelly for pruritic skin diseases]

S OFUJI, T MATSUOPMID: 14481215 DOI:

Abstract

Photodermatitis from topical phenothiazines: A case series

Claire Cariou, Catherine Droitcourt, Marie Noelle Osmont, Marie Claude Marguery, Hervé Dutartre, Juliette Delaunay, Martine Avenel-Audran, Alain Dupuy, Henri AdamskiPMID: 32124458 DOI: 10.1111/cod.13509

Abstract

In Europe, contact photosensitivity to phenothiazines is well-known, particularly in southern countries. Topical phenothiazines are widely used and sold over-the-counter (OTC) for the treatment of mosquito bites and pruritus in France.To report a series of cases with photodermatitis following use of topical phenothiazines.

A retrospective study of cases of contact dermatitis from phenothiazines seen in French photodermatology centers was performed.

In all, 14 patients with a diagnosis of contact dermatitis from phenothiazines were included. These patients developed eczema on the application sites, and in 13 the eruption spread to photodistributed sites. Topical products containing isothipendyl were the most common cause of photodermatitis. One patient had photoaggravated eczema due to promethazine cream. All patients stopped using topical phenothiazines and were treated successfully with topical corticosteroids. One patient relapsed and developed persistent light eruption. In all of the nine cases tested, photopatch testing to the topical phenothiazine used "as is" was positive. Isothipendyl, chlorproethazine, and the excipients were not tested. Photopatch tests to chlorpromazine and promethazine were positive in 8 of 12 and 7 of 13 tested, respectively.

Use of isothipendyl and promethazine as OTC (or even prescribed) drugs needs to be limited due to severe reactions and sensitization to other phenothiazines that consequently will have to be avoided.

[Use of Andantol jelly in diseases of the ear, nose and throat]

H KATO, S YUGAWA, T MESHITSUKA, T IMAKUMI, T TAMURA, K OKI, N YAMAKAWAPMID: 14454251 DOI:

Abstract

[On the genesis of radiation intoxication and its control by andantol]

J PFEIFFERPMID: 14432537 DOI:

Abstract

[THE USE OF ANDANTOL IN THE TREATMENT OF ALLERGIC DISEASES AT UROLOGICAL CLINIC]

T INADA, H HONGO, T KITAYAMA, M MATSUOPMID: 14157559 DOI:

Abstract

[The clinical effect of Andantol jelly]

M YANAGIHARA, Y MATSUSAKA, K HAMADAPMID: 14008937 DOI:

Abstract

Average acceleration and intensity gradient of primary school children and associations with indicators of health and well-being

Stuart J Fairclough, Sarah Taylor, Alex V Rowlands, Lynne M Boddy, Robert J NoonanPMID: 31156048 DOI: 10.1080/02640414.2019.1624313

Abstract

Average acceleration (AvAcc) and intensity gradient (IG) have been proposed as standardised metrics describing physical activity (PA) volume and intensity, respectively.examined hypothesised between-group PA differences in AvAcc and IG, and their associations with health and well-being indicators in children. ActiGraph GT9X wrist accelerometers were worn for 24-h·d

over 7days by 145 children aged 9-10. Raw accelerations were averaged per 5-s epoch to represent AvAcc over 24-h. IG represented the relationship between log values for intensity and time. Moderate-to-vigorous PA (MVPA) was estimated using youth cutpoints. BMI z-scores, waist-to-height ratio (WHtR), peak oxygen uptake (VO

peak), Metabolic Syndrome risk (MetS score), and well-being were assessed cross-sectionally, and 8-weeks later. Hypothesised between-group differences were consistently observed for IG only (p < .001). AvAcc was strongly correlated with MVPA (

= 0.96), while moderate correlations were observed between IG and MVPA (

= 0.50) and AvAcc (

= 0.54). IG was significantly associated with health indicators, independent of AvAcc (

< .001). AvAcc was associated with well-being, independent of IG (

< .05). IG was significantly associated with WHtR (

< .01) and MetS score (

< .05) at 8-weeks follow-up. IG is sensitive as a gauge of PA intensity that is independent of total PA volume, and which relates to important health indicators in children.